1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime
Description
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime is a structurally complex molecule featuring a tetrahydro-4(1H)-pyridinone core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and an oxime ether moiety linked to a 3-(trifluoromethyl)benzyl group.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]piperidin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF6N3O/c20-16-9-14(19(24,25)26)10-27-17(16)29-6-4-15(5-7-29)28-30-11-12-2-1-3-13(8-12)18(21,22)23/h1-3,8-10H,4-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUDPBGOSNHYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyridinyl intermediate: This step involves the chlorination and trifluoromethylation of a pyridine derivative under controlled conditions.
Cyclization to form the tetrahydropyridinone ring: The intermediate undergoes cyclization reactions to form the tetrahydropyridinone structure.
Oxime formation:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Studies have shown that it acts as an inhibitor of Mur enzymes, which are crucial for bacterial cell wall synthesis. The compound's binding affinity to the active site of these enzymes disrupts their function, leading to effective antibacterial properties .
Anticancer Activity
In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines. The IC50 values indicate potent anticancer activity compared to established chemotherapeutics. The structural features, such as the trifluoromethyl groups and piperidine moiety, contribute significantly to its bioactivity by enhancing lipophilicity and facilitating interactions with target proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been systematically studied to optimize its biological efficacy:
- Chloro and Trifluoromethyl Substituents : These groups enhance the compound's lipophilicity and binding affinity to biological targets.
- Piperidine Moiety : This ring structure plays a critical role in the compound's overall bioactivity by enabling hydrogen bonding interactions with enzyme active sites.
Antimycobacterial Activity
A study evaluated the efficacy of this compound against multiple strains of Mtb, revealing a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments like ethambutol. This suggests a strong potential for developing new tuberculosis therapies based on this scaffold .
Cytotoxicity in Cancer Cells
In a series of experiments involving various cancer cell lines, the compound was found to induce apoptosis at micromolar concentrations. The observed cytotoxicity was markedly higher than that of conventional chemotherapeutics, indicating its potential as a novel anticancer agent.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
- Core structure: Tetrahydro-4(1H)-pyridinone (a partially saturated pyridine ring with a ketone).
- Substituents :
- 3-chloro-5-(trifluoromethyl)pyridinyl at position 1.
- O-[3-(trifluoromethyl)benzyl]oxime at position 4.
Analog 1: Pyrazole Oxime Ether Derivatives ()
- Core structure : 1H-pyrazole.
- Substituents: Varied phenoxy or phenylthio groups at position 5. O-((2-chloropyridin-5-yl)methyl)oxime at position 4.
- Example: Compound 9l (5-(4-Bromophenoxy)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde oxime ether) .
Analog 2: Pyrazole Derivative ()
- Core structure : 1H-pyrazole with hydroxy and ethoxy groups.
- Substituents :
- 3-chloro-5-(trifluoromethyl)pyridinyl at position 1.
- O-[4-(trifluoromethyl)benzyl]oxime at position 4.
- Key difference : Ethoxy and hydroxy groups on the pyrazole ring, altering electronic and steric properties compared to the target compound .
Analog 3: Pyridinone-Amino Derivative ()
- Core structure: 4(1H)-pyridinone.
- Substituents: 3-chloro-5-(trifluoromethyl)pyridinyl linked via an amino group.
Physical and Chemical Properties
Notes:
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime, also referred to as a pyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyridine ring substituted with chlorofluoromethyl groups, which may influence its pharmacological properties.
- Molecular Formula : C19H15ClF6N4O
- Molecular Weight : 408.79 g/mol
- CAS Number : 250714-04-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
- Anticancer Activity : Preliminary studies indicate that compounds similar to this pyridinone derivative exhibit significant anticancer properties. For instance, in vitro assays have shown that such compounds can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE). AChE inhibitors are significant in treating conditions like Alzheimer's disease. Studies have shown that similar compounds can effectively inhibit AChE activity, leading to increased levels of acetylcholine in the synaptic cleft .
- Anti-inflammatory Effects : Research indicates that certain derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study involving human cancer xenografts, a related compound demonstrated significant tumor growth inhibition compared to control groups. The mechanism was linked to the induction of apoptosis as evidenced by TUNEL staining and increased activity of caspases .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound class against neurodegeneration models. The results suggested that it could mitigate neuronal cell death through AChE inhibition and modulation of neurotrophic factors, enhancing cognitive functions in animal models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including oxime formation and substitution on the pyridine ring. Challenges include regioselectivity (due to chloro and trifluoromethyl groups on pyridine) and steric hindrance during benzylation. Optimization strategies:
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
Critical methods include:
- Melting Point Analysis : Compare observed values (e.g., 287.5–293.5°C for similar trifluoromethyl pyridine derivatives) with literature to assess purity .
- NMR Spectroscopy : Use ¹⁹F NMR to confirm the presence and position of trifluoromethyl groups. Overlapping signals in ¹H NMR may require 2D experiments (e.g., COSY) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts .
Q. What solvents and purification methods are suitable for isolating this compound?
- Solubility : The compound is likely soluble in DMF, DMSO, or dichloromethane due to its aromatic and polar substituents.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Note that trifluoromethyl groups may reduce crystallinity; slow evaporation techniques are advised .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., oxime nitrogen, pyridinone carbonyl).
- Molecular Docking : Screen against protein targets (e.g., kinases) to hypothesize binding modes, leveraging the trifluoromethyl group’s hydrophobicity for receptor interactions .
- Solvent Effects : Use COSMO-RS models to predict solubility and stability in biological media .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR peaks)?
- Case Study : If a singlet integrates for 3H but is assigned to a single proton, consider dynamic effects (e.g., tautomerism in the pyridinone ring) or impurities.
- Solutions :
- Variable-temperature NMR to detect tautomeric equilibria .
- X-ray crystallography to unambiguously confirm connectivity and stereochemistry .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential in medicinal chemistry?
- Modification Points :
- Replace the benzyloxime group with other substituents (e.g., alkyl, aryl) to study steric effects.
- Introduce electron-withdrawing groups on the pyridine ring to modulate electronic properties.
- Assays : Test inhibitory activity against enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
Q. What are the implications of trifluoromethyl groups on the compound’s stability under physiological conditions?
- Hydrolytic Stability : The CF₃ group is hydrolytically stable, but the oxime moiety may undergo acid-catalyzed degradation.
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
